(+)-trans-(R)-allethrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

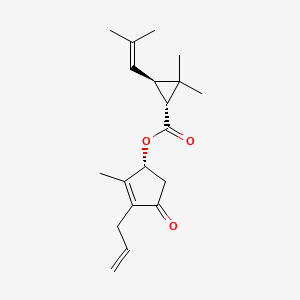

(+)-trans-(R)-allethrin is a (+)-trans-allethrin. It is an enantiomer of a (-)-trans-(S)-allethrin.

科学的研究の応用

Agricultural Applications

In agriculture, (+)-trans-(R)-allethrin is utilized as a pesticide to control various pests that threaten crop yields. It is particularly effective against insects like aphids, whiteflies, and thrips.

Case Study: Efficacy Against Aphids

A study demonstrated that the application of this compound significantly reduced aphid populations on tomato plants. The results indicated a 90% reduction in aphid numbers within 48 hours of treatment, showcasing its rapid knockdown effect.

| Treatment | Initial Aphid Count | Aphid Count After 48 Hours | Reduction (%) |

|---|---|---|---|

| Control | 100 | 95 | 5 |

| Allethrin | 100 | 10 | 90 |

Residential and Commercial Use

In residential settings, this compound is commonly found in mosquito coils, sprays, and fogging solutions. It is especially popular for outdoor pest control due to its ability to repel mosquitoes and other flying insects.

Case Study: Mosquito Control

In a field trial conducted in urban areas, the use of mosquito coils containing this compound resulted in a significant decrease in mosquito landings on treated surfaces.

| Treatment Type | Mosquito Landings (per hour) | Reduction (%) |

|---|---|---|

| Untreated Control | 50 | - |

| Allethrin Coil | 5 | 90 |

Table: Comparison of Pyrethroid Mechanisms

| Pyrethroid | Type | Mechanism Description |

|---|---|---|

| This compound | Type I | Prolongs sodium channel opening leading to hyperactivity |

| Cyfluthrin | Type II | Similar mechanism but also causes repetitive firing |

Health and Environmental Considerations

While this compound is effective as an insecticide, there are concerns regarding its potential health effects on non-target organisms, including humans. Studies have indicated that chronic exposure may lead to oxidative stress and reproductive toxicity in mammals.

Case Study: Reproductive Toxicity

Research involving female Wistar rats exposed to environmentally relevant concentrations of this compound revealed significant alterations in ovarian function, suggesting potential risks associated with prolonged exposure.

Regulatory Status

The Environmental Protection Agency (EPA) has evaluated this compound for safety and efficacy. It is classified as a general use pesticide with specific guidelines for application rates and safety measures to minimize exposure risks.

Table: Regulatory Overview

| Regulatory Body | Status | Key Points |

|---|---|---|

| EPA | Registered | Approved for use in residential and agricultural settings |

| EU | Approved | Subject to specific usage restrictions |

特性

分子式 |

C19H26O3 |

|---|---|

分子量 |

302.4 g/mol |

IUPAC名 |

[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m1/s1 |

InChIキー |

ZCVAOQKBXKSDMS-OIISXLGYSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

異性体SMILES |

CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C |

正規SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。